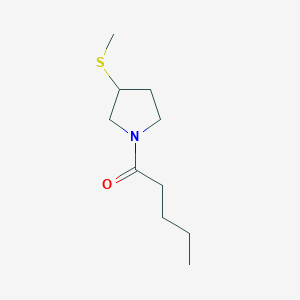![molecular formula C20H22N4O2S B2561858 N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391897-55-5](/img/structure/B2561858.png)
N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
The disposition and metabolism of compounds similar to N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide have been extensively studied to understand their pharmacokinetics. For instance, studies on SB-649868, a novel orexin 1 and 2 receptor antagonist, revealed that after oral administration, elimination occurred principally via feces, with a significant portion of the dose metabolized through oxidation and subsequent rearrangement processes. These findings are critical for developing medications with similar structures, ensuring efficient drug design and delivery systems (Renzulli et al., 2011).
Oncological Applications
Radiolabeled benzamides, including compounds structurally related to this compound, have shown promise in oncological applications. For instance, [iodine-123]-(S)-IBZM has been used for the scintigraphic detection of melanoma metastases, leveraging the specific uptake of benzamides in melanoma cells. This application underscores the potential of structurally similar compounds in diagnosing and managing cancer (Maffioli et al., 1994).
Neurological Research
In neurological research, compounds with affinities to serotonin receptors, akin to the studied chemical, have been utilized to understand brain receptor dynamics better. For example, the use of [11C]PIB in PET studies has enabled the identification of amyloid accumulation in Alzheimer's disease, illustrating how similar compounds can be instrumental in diagnosing and studying neurological disorders (Kemppainen et al., 2006).
Toxicological Studies
In toxicology, understanding the metabolic pathways and potential cross-reactivity of substances like this compound is crucial. Studies have shown that certain antispasmodic drugs can lead to false-positive results for amphetamines in drug tests, highlighting the importance of recognizing the metabolic products and interactions of such compounds (Kraemer et al., 2001).
Eigenschaften
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-13-27-20-23-22-18(14-21-19(25)15-9-5-4-6-10-15)24(20)16-11-7-8-12-17(16)26-2/h4-12H,3,13-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEMKQCIHWDDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2561778.png)
![3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2561779.png)






![Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2561793.png)

![3-allyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2561796.png)


